1-Bromo-2-[2-(4-methoxyphenyl)ethenyl]benzene
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Overview
Description
1-Bromo-2-[2-(4-methoxyphenyl)ethenyl]benzene is an organic compound that belongs to the class of bromobenzenes. It is characterized by the presence of a bromine atom attached to a benzene ring, which is further substituted with a 4-methoxyphenyl group through an ethenyl linkage. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-2-[2-(4-methoxyphenyl)ethenyl]benzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 2-[2-(4-methoxyphenyl)ethenyl]benzene using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in the presence of a catalyst such as iron(III) bromide or aluminum bromide to facilitate the formation of the bromonium ion intermediate .
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, temperature control, and reaction time are critical factors in achieving high efficiency in industrial settings .
Chemical Reactions Analysis
Types of Reactions
1-Bromo-2-[2-(4-methoxyphenyl)ethenyl]benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: Reduction of the ethenyl group can lead to the formation of ethyl-substituted derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Major Products Formed
Substitution: Formation of phenyl ethers, amines, or other substituted benzenes.
Oxidation: Formation of benzaldehydes or benzoic acids.
Reduction: Formation of ethyl-substituted benzenes.
Scientific Research Applications
1-Bromo-2-[2-(4-methoxyphenyl)ethenyl]benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-Bromo-2-[2-(4-methoxyphenyl)ethenyl]benzene involves its interaction with various molecular targets. The bromine atom can participate in electrophilic aromatic substitution reactions, while the ethenyl group can undergo addition reactions. The compound’s reactivity is influenced by the electron-donating methoxy group, which stabilizes intermediates and facilitates reactions .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-1-(4-methoxyphenyl)ethanone
- 4-Bromo-2-(4-methoxyphenyl)ethenylbenzene
- 1-Bromo-2-(4-methoxyphenyl)ethane
Uniqueness
1-Bromo-2-[2-(4-methoxyphenyl)ethenyl]benzene is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other bromobenzenes. The presence of the ethenyl linkage and the methoxy group enhances its utility in various synthetic applications and research contexts .
Properties
CAS No. |
92434-54-3 |
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Molecular Formula |
C15H13BrO |
Molecular Weight |
289.17 g/mol |
IUPAC Name |
1-bromo-2-[2-(4-methoxyphenyl)ethenyl]benzene |
InChI |
InChI=1S/C15H13BrO/c1-17-14-10-7-12(8-11-14)6-9-13-4-2-3-5-15(13)16/h2-11H,1H3 |
InChI Key |
KIIWYLWYYYPGCH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC2=CC=CC=C2Br |
Origin of Product |
United States |
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